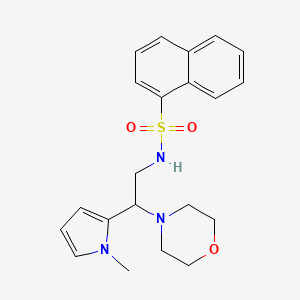

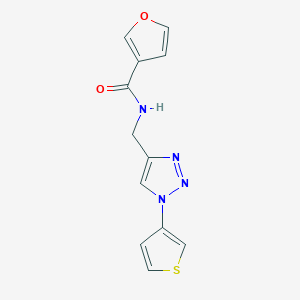

![molecular formula C15H20N2O B2715193 1-甲基-4-[(1,2,3,4-四氢异喹啉-2-基)甲基]吡咯烷-2-酮 CAS No. 2097894-01-2](/img/structure/B2715193.png)

1-甲基-4-[(1,2,3,4-四氢异喹啉-2-基)甲基]吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

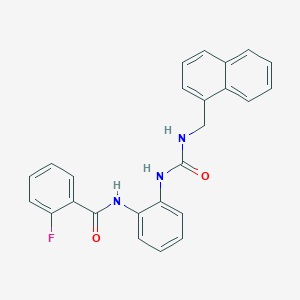

“1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one” is a complex organic compound. It is related to 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous substance with high pharmacological potential and broad spectrum of action in the brain . 1MeTIQ has gained special interest as a neuroprotectant, and its ability to antagonize the behavioral syndrome produced by well-known neurotoxins .

Synthesis Analysis

The synthesis of related compounds like 1-Methyl-1,2,3,4-tetrahydroisoquinoline involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis

The molecular structure of 1-Methyl-1,2,3,4-tetrahydroisoquinoline, a related compound, has been reported. Its empirical formula is C10H13N and it has a molecular weight of 147.22 .科学研究应用

氧化还原中性胺 C-H 官能化

Ugi 反应的一种新变体展示了氧化还原中性 α-酰胺化,同时与芳香醛和异氰酸酯反应时对吡咯烷和 1,2,3,4-四氢异喹啉 (THIQ) 进行 N-烷基化。该过程由乙酸促进,展示了一种通过高效且创新的方法构建复杂胺的方法 (郑博朱和 D. 塞德尔,2016)。

合成技术改进

开发了一种新工艺来合成 1-(吡咯烷-1-基甲基)-1,2,3,4-四氢异喹啉盐酸盐,这是一种有机合成中的重要中间体。该方法从苯乙胺中获得了 53% 的总收率,通过使用 P2O5/POCl3 的混合物作为脱水剂,比仅使用 P2O5 的方法有了显著改进,效率更高 (冯塔,2013)。

氧化还原环化和 C-H 官能化

包括吡咯烷和 1,2,3,4-四氢异喹啉在内的环胺与 α,β-不饱和醛和酮发生氧化还原环化。该过程涉及羧酸促进的共轭偶氮甲叉叶立德的生成,然后是 6π-电环化,从而导致合成环稠吡咯啉,可以进一步氧化或还原以分别形成吡咯或吡咯烷。该方法展示了环胺通过有效的 C-H 官能化合成复杂杂环化合物的多功能性 (Y. 康等人,2015)。

新型多组分反应

通过一锅四组分工艺合成吡啶和四氢喹啉的研究揭示了一种创建复杂分子的有效方法。该过程涉及偶联-异构化-斯托克-烯胺烷基化-环缩合的顺序,突出了这些化合物在构建高度取代的芳香杂环中的效用 (纳赛尔 A. M. 耶希亚等人,2002)。

作用机制

Target of Action

The primary target of 1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one is the monoamine oxidase (MAO) enzymes, specifically MAO A/B . These enzymes play a crucial role in the metabolism of monoamines in the brain, including neurotransmitters such as dopamine and norepinephrine .

Mode of Action

1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one acts as a reversible short-acting moderate inhibitor of MAO A/B . By inhibiting these enzymes, it prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability in the brain .

Biochemical Pathways

1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one affects the dopamine and norepinephrine metabolic pathways . By inhibiting MAO A/B, it shifts dopamine catabolism toward COMT-dependent O-methylation, leading to an increase in neurotransmitter levels in the brain .

Pharmacokinetics

It is known to be enzymatically formed in the brain by the 1-methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one synthesizing enzyme (1-metiqse)

Result of Action

The inhibition of MAO A/B by 1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one results in neuroprotective activity . It has been shown to produce an antidepressant-like effect similar to the effect of imipramine . Moreover, it has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins .

Action Environment

The action of 1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one can be influenced by various environmental factors. For instance, the presence of other endogenous or exogenous substances in the brain can affect its efficacy and stability . .

生化分析

Biochemical Properties

1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one has been found to interact with various enzymes and proteins. It is known to have a neuroprotective effect, and its ability to antagonize the behavioral syndrome produced by well-known neurotoxins has been noted . It is believed that MAO inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in its neuroprotective action .

Cellular Effects

This compound has shown to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It has been described as having an antidepressant-like effect similar to the effect of imipramine .

Molecular Mechanism

At the molecular level, 1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one exerts its effects through several mechanisms. It has binding interactions with biomolecules, can inhibit or activate enzymes, and can induce changes in gene expression .

Temporal Effects in Laboratory Settings

It has been suggested that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of 1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one vary with different dosages

Metabolic Pathways

It is known to interact with various enzymes and cofactors .

Transport and Distribution

It is likely to interact with various transporters or binding proteins .

属性

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1-methylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-16-9-12(8-15(16)18)10-17-7-6-13-4-2-3-5-14(13)11-17/h2-5,12H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRAWOOJSYWUPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)CN2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

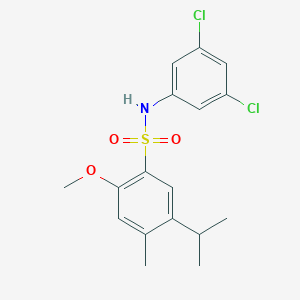

![1-(Tert-butyl)-3-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2715110.png)

![4-[2-(1,3-Benzodioxol-5-yl)acetyl]-1-pyridin-2-ylpiperazin-2-one](/img/structure/B2715111.png)

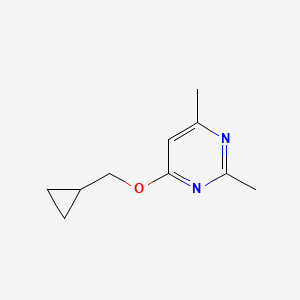

![3-methyl-6-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B2715122.png)

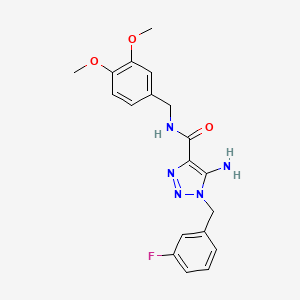

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methyl-N-[2-(pyrazin-2-yl)ethyl]propanamide](/img/structure/B2715125.png)

![4-acetyl-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2715132.png)